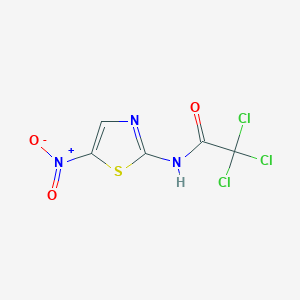
2,6-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C14H10Cl3N3S and a molecular weight of 358.679 g/mol . This compound is known for its unique structure, which includes a thiosemicarbazone moiety attached to a dichlorobenzaldehyde and a chlorophenyl group. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 2,6-dichlorobenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of 2,6-dichlorobenzaldehyde involves the chlorination of 2,6-dichlorotoluene with chlorine in the presence of phosphorus pentachloride and light, followed by hydrolysis with zinc chloride in an acidic solvent . This method ensures easy production control, low material consumption, and reduced production costs.
化学反应分析
Types of Reactions
2,6-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
科学研究应用
2,6-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, agricultural chemicals, and pharmaceuticals.
作用机制
The mechanism of action of 2,6-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with specific molecular targets and pathways. The thiosemicarbazone moiety is known to chelate metal ions, which can inhibit metalloenzymes and disrupt cellular processes. Additionally, the compound’s chlorinated aromatic rings can interact with biological membranes, affecting their integrity and function .
相似化合物的比较
Similar Compounds
- 2,4-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 2,3-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 2,6-dichlorobenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 2,6-dichlorobenzaldehyde N-(4-methoxyphenyl)thiosemicarbazone
Uniqueness
2,6-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to its specific substitution pattern on the benzaldehyde and phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
764653-12-5 |
|---|---|
分子式 |
C14H10Cl3N3S |
分子量 |
358.7 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-3-[(E)-(2,6-dichlorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H10Cl3N3S/c15-9-3-1-4-10(7-9)19-14(21)20-18-8-11-12(16)5-2-6-13(11)17/h1-8H,(H2,19,20,21)/b18-8+ |
InChI 键 |
WUKXCHQIWWJUCJ-QGMBQPNBSA-N |
手性 SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)N/N=C/C2=C(C=CC=C2Cl)Cl |
规范 SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NN=CC2=C(C=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid](/img/structure/B12005785.png)
![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B12005787.png)


![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005814.png)
![5-(2,4-dichlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005829.png)

![ethyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12005839.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005846.png)



